molecular formula C₄₉H₇₀N₁₄O₁₄S B612715 157876-41-0 CAS No. 157876-41-0

157876-41-0

Cat. No.: B612715
CAS No.: 157876-41-0
M. Wt: 1111.23
Attention: For research use only. Not for human or veterinary use.
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Description

CAS No. 157876-41-0, identified as L-Methionine, L-tyrosyl-L-prolyl-L-leucyl-L-histidyl-L-α-glutamyl-L-glutaminyl-L-histidylglycyl-, is a synthetic peptide derivative with a molecular formula of C₄₉H₇₀N₁₄O₁₄S and a molecular weight of 1111.23 g/mol . This compound is structurally characterized by a nonapeptide sequence containing methionine and other amino acids (tyrosine, proline, leucine, histidine, glutamic acid, glutamine, and glycine). It is utilized in biochemical research, particularly in studies involving viral epitopes, as evidenced by its association with the Epstein-Barr Virus latent NA-3A antigen (residues 458–466) .

Properties

CAS No.

157876-41-0

Molecular Formula

C₄₉H₇₀N₁₄O₁₄S

Molecular Weight

1111.23

sequence

One Letter Code: YPLHEQHGM

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Purity : Typically ≥98% (as per industrial stock data) .
  • Applications : Used in peptide synthesis, antigenic studies, and pharmaceutical intermediates .

Comparison with Similar Compounds

To contextualize 157876-41-0, two structurally and functionally relevant compounds are selected for comparison:

CAS 157873-93-3

  • Molecular Formula: Not explicitly provided, but structurally analogous to 157876-41-0 based on proximity in CAS numbering and peptide nature .
  • Molecular Weight : Undisclosed, but likely comparable due to similar synthetic pathways.
  • Key Differences: Sequence Variation: Likely differs in amino acid composition or sequence length. Purity: Reported at 98.3%, slightly higher than 157876-41-0 (98.2%) . Applications: Presumed to serve as a pharmaceutical intermediate, though specific uses are unlisted .

CAS 1046861-20-4 (Boronic Acid Derivative)

  • Molecular Formula : C₆H₅BBrClO₂ .
  • Molecular Weight : 235.27 g/mol .
  • Key Differences :
    • Structural Class : Small organic molecule (boronic acid derivative) vs. peptide .
    • Functional Use : Catalysis and Suzuki-Miyaura cross-coupling reactions vs. antigenic research .
    • Physicochemical Properties :
  • Log Po/w (XLOGP3) : 2.15 (hydrophobic) vs. peptide’s hydrophilic nature .
  • Bioavailability : High GI absorption vs. peptides’ typically low oral bioavailability .

Table 1: Comparative Analysis of 157876-41-0 and Similar Compounds

Property 157876-41-0 (Peptide) 157873-93-3 (Peptide) 1046861-20-4 (Boronic Acid)
Molecular Weight 1111.23 g/mol Undisclosed 235.27 g/mol
Purity 98.2% 98.3% ≥95% (typical for intermediates)
Structural Class Nonapeptide Peptide (assumed) Boronic acid derivative
Key Applications Antigenic studies Pharmaceutical intermediate Organic synthesis
Hydrophilicity High (peptide backbone) High Moderate (Log Po/w = 2.15)
Bioavailability Low (typical for peptides) Low High
Synthetic Complexity High (multiple residues) High Moderate

Research Findings and Limitations

Structural Specificity : 157876-41-0’s methionine residue and extended peptide chain differentiate it from smaller boronic acid derivatives like 1046861-20-4, which exhibit greater synthetic versatility but lack biological targeting .

Purity Challenges : Both peptides (157876-41-0 and 157873-93-3) require rigorous purification (e.g., HPLC) due to their complexity, whereas small molecules like 1046861-20-4 are simpler to isolate .

Functional Overlap : Despite structural differences, all three compounds are critical in drug discovery—peptides for targeted therapies and boronic acids for catalytic applications .

Notes on Data Limitations

  • Gaps in Evidence : Detailed spectral data (NMR, LC-MS) for 157876-41-0 and analogs are absent in the provided sources, limiting direct mechanistic comparisons .
  • Industrial Context : Stock and pricing data (e.g., 157876-41-0 at 491.7 g inventory) suggest commercial availability but lack batch-specific quality metrics .

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